FXa-IN-1
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
FXa-IN-1 is a small molecule inhibitor of Factor Xa, a key enzyme in the coagulation cascade. Factor Xa plays a crucial role in the conversion of prothrombin to thrombin, which is essential for blood clot formation. Inhibiting Factor Xa can prevent thrombus formation, making this compound a valuable compound in the treatment and prevention of thromboembolic disorders .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of FXa-IN-1 typically involves multiple steps, including the formation of key intermediates and their subsequent functionalization.
Industrial Production Methods
Industrial production of this compound involves optimizing the synthetic route for large-scale manufacturing. This includes selecting cost-effective reagents, optimizing reaction conditions, and ensuring high yield and purity of the final product. The process may also involve the use of advanced techniques such as continuous flow chemistry to improve efficiency and scalability .
Analyse Chemischer Reaktionen
Types of Reactions
FXa-IN-1 undergoes several types of chemical reactions, including:
Oxidation: Introduction of oxygen atoms to increase the compound’s polarity and enhance its binding affinity to Factor Xa.
Reduction: Removal of oxygen atoms to modify the compound’s electronic properties.
Substitution: Replacement of specific functional groups to improve the compound’s stability and bioavailability.
Common Reagents and Conditions
Common reagents used in the synthesis and modification of this compound include:
Oxidizing agents: Such as hydrogen peroxide and potassium permanganate.
Reducing agents: Such as sodium borohydride and lithium aluminum hydride.
Substituting agents: Such as halogens and alkylating agents.
Major Products Formed
The major products formed from these reactions are various derivatives of this compound, each with unique properties that may enhance its inhibitory activity or pharmacokinetic profile .
Wissenschaftliche Forschungsanwendungen
FXa-IN-1 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the structure-activity relationship of Factor Xa inhibitors.
Biology: Employed in research to understand the role of Factor Xa in the coagulation cascade and its interactions with other proteins.
Medicine: Investigated as a potential therapeutic agent for the treatment of thromboembolic disorders such as deep vein thrombosis, pulmonary embolism, and stroke.
Industry: Utilized in the development of new anticoagulant drugs and in the screening of compound libraries for novel Factor Xa inhibitors
Wirkmechanismus
FXa-IN-1 exerts its effects by selectively binding to the active site of Factor Xa, thereby inhibiting its enzymatic activity. This prevents the conversion of prothrombin to thrombin, ultimately reducing the formation of fibrin clots. The molecular targets of this compound include the catalytic triad of Factor Xa, which consists of serine, histidine, and aspartate residues .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Some similar compounds to FXa-IN-1 include:
- Rivaroxaban
- Apixaban
- Edoxaban
- Betrixaban
Uniqueness
This compound is unique in its high specificity and potency for Factor Xa, as well as its favorable pharmacokinetic properties. Unlike some other Factor Xa inhibitors, this compound has shown a broader therapeutic window and fewer adverse effects in preclinical studies .
Biologische Aktivität
FXa-IN-1 is a novel compound designed as an inhibitor of Factor Xa (FXa), a key enzyme in the coagulation cascade. Understanding the biological activity of this compound is crucial for its potential therapeutic applications, particularly in anticoagulation therapy and related fields. This article will delve into the mechanisms of action, effects on cellular signaling pathways, and relevant case studies that highlight its biological activity.
FXa is central to the coagulation process, converting prothrombin to thrombin, which subsequently leads to fibrin formation and platelet activation. This compound acts by inhibiting this enzymatic activity, thereby preventing thrombus formation. The inhibition of FXa can also influence various signaling pathways beyond coagulation, including those involved in inflammation and tissue remodeling.
Cellular Effects
Research indicates that FXa can stimulate proinflammatory and profibrotic responses through protease-activated receptors (PARs), particularly PAR-1 and PAR-2. Activation of these receptors leads to:
- Fibroblast Proliferation : FXa promotes the proliferation of fibroblasts, which are crucial for wound healing and tissue repair.
- Cytokine Secretion : It induces the secretion of cytokines such as interleukin-6 (IL-6) and monocyte chemotactic protein-1 (MCP-1), which play roles in inflammation and fibrogenesis.
- Extracellular Matrix (ECM) Deposition : FXa influences ECM components like fibronectin and transforming growth factor-beta (TGF-β), contributing to tissue remodeling processes.
Table 1: Summary of FXa-Induced Cellular Responses
Cellular Response | Description |
---|---|
Fibroblast Proliferation | Increased cell division and growth |
Cytokine Secretion | Release of IL-6, MCP-1, enhancing inflammatory response |
ECM Deposition | Upregulation of fibronectin and TGF-β |
Research Findings
Recent studies have demonstrated the biological activity of this compound in various experimental settings. For instance, in a wound scratch assay, FXa was shown to significantly enhance wound healing processes through ERK1/2 phosphorylation pathways. This suggests that this compound may not only prevent coagulation but also modulate healing responses.
Case Study: Inhibition Effects
In one study, the effects of this compound were evaluated in a model of tissue fibrosis. The compound was administered to assess its impact on fibroblast activation and cytokine release. Results indicated that treatment with this compound led to:
- Reduced Fibroblast Activation : A significant decrease in fibroblast proliferation was observed.
- Decreased Cytokine Levels : Levels of IL-6 and MCP-1 were notably lower compared to control groups.
These findings support the hypothesis that this compound can modulate both coagulation and inflammatory processes effectively.
Eigenschaften
Molekularformel |
C24H18F5N5O |
---|---|
Molekulargewicht |
487.4 g/mol |
IUPAC-Name |
N-[4-(N,N-dimethylcarbamimidoyl)-2-fluorophenyl]-2-(3-fluoronaphthalen-2-yl)-5-(trifluoromethyl)pyrazole-3-carboxamide |
InChI |
InChI=1S/C24H18F5N5O/c1-33(2)22(30)15-7-8-18(16(25)10-15)31-23(35)20-12-21(24(27,28)29)32-34(20)19-11-14-6-4-3-5-13(14)9-17(19)26/h3-12,30H,1-2H3,(H,31,35) |
InChI-Schlüssel |
OHAWXGAOPUKZCN-UHFFFAOYSA-N |
Kanonische SMILES |
CN(C)C(=N)C1=CC(=C(C=C1)NC(=O)C2=CC(=NN2C3=CC4=CC=CC=C4C=C3F)C(F)(F)F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.